(E)-N-(4,6-DIMETHYLQUINAZOLIN-2-YL)-N''-(4-NITROBENZENESULFONYL)GUANIDINE
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Overview
Description
(E)-N-(4,6-DIMETHYLQUINAZOLIN-2-YL)-N’'-(4-NITROBENZENESULFONYL)GUANIDINE is a synthetic organic compound that belongs to the class of quinazoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(4,6-DIMETHYLQUINAZOLIN-2-YL)-N’'-(4-NITROBENZENESULFONYL)GUANIDINE typically involves multi-step organic reactions. A common approach might include:
Formation of the Quinazoline Core: Starting with a suitable precursor, such as 4,6-dimethyl-2-aminobenzonitrile, the quinazoline core can be constructed through cyclization reactions.
Introduction of the Guanidine Group: The guanidine moiety can be introduced via nucleophilic substitution reactions using reagents like cyanamide or guanidine derivatives.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(4,6-DIMETHYLQUINAZOLIN-2-YL)-N’'-(4-NITROBENZENESULFONYL)GUANIDINE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative.
Scientific Research Applications
Chemistry
In chemistry, (E)-N-(4,6-DIMETHYLQUINAZOLIN-2-YL)-N’'-(4-NITROBENZENESULFONYL)GUANIDINE can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound may be studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine
In medicinal chemistry, derivatives of quinazoline are often explored for their potential as anticancer, antiviral, or antibacterial agents.
Industry
In industry, such compounds may be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (E)-N-(4,6-DIMETHYLQUINAZOLIN-2-YL)-N’'-(4-NITROBENZENESULFONYL)GUANIDINE would depend on its specific biological target. Generally, quinazoline derivatives can interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: Compounds like gefitinib and erlotinib, which are used as anticancer agents.
Sulfonyl Guanidines: Compounds like sulfonylureas, which are used as antidiabetic agents.
Uniqueness
(E)-N-(4,6-DIMETHYLQUINAZOLIN-2-YL)-N’'-(4-NITROBENZENESULFONYL)GUANIDINE is unique due to its specific combination of functional groups, which may confer distinct biological activities compared to other quinazoline derivatives or sulfonyl guanidines.
Properties
IUPAC Name |
1-(4,6-dimethylquinazolin-2-yl)-2-(4-nitrophenyl)sulfonylguanidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O4S/c1-10-3-8-15-14(9-10)11(2)19-17(20-15)21-16(18)22-28(26,27)13-6-4-12(5-7-13)23(24)25/h3-9H,1-2H3,(H3,18,19,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJYCWQCCAMAXKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=C(N=C2C=C1)NC(=NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(N=C(N=C2C=C1)N/C(=N/S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])/N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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